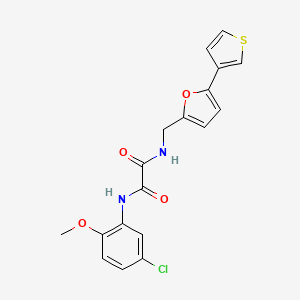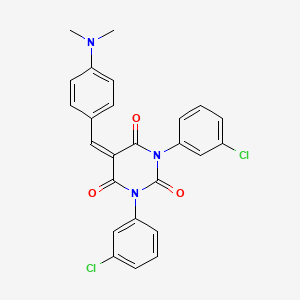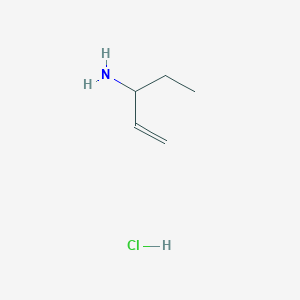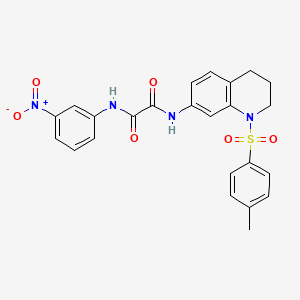![molecular formula C12H13NO4 B2954080 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid CAS No. 24246-92-2](/img/structure/B2954080.png)
3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 24246-92-2 . It has a molecular weight of 235.24 and its IUPAC name is 4-oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is 1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved data.Aplicaciones Científicas De Investigación
Antiretroviral Therapy
Research suggests that derivatives of this compound could act as inhibitors for non-nucleoside reverse transcriptase, an enzyme critical for the replication of HIV. This makes it a candidate for the development of new antiretroviral drugs that could be used in highly effective antiretroviral therapy .
Anaphylatoxin Receptor Antagonism
Modifications of the core structure of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid have shown promise in creating antagonists for anaphylatoxin receptors. These receptors play a role in immune responses, and their inhibition could be beneficial in treating allergic reactions and other immune-related disorders .
Platelet Aggregation Inhibition
There is potential for this compound to be used in the development of platelet aggregation inhibitors. Such inhibitors are valuable in the prevention of thrombosis and other cardiovascular diseases where platelet aggregation plays a significant role .
Protein CYP2H Substrate
The compound could be explored as a substrate for the protein CYP2H, which is involved in drug metabolism. Understanding its interaction with CYP2H can provide insights into how drugs are metabolized in the body and lead to the development of better pharmaceuticals with improved pharmacokinetic profiles .
Kidney Function Research
Research into kidney function and disorders could benefit from the use of 3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid. It may help in studying the mechanisms of kidney disease and in the development of treatments that target specific pathways involved in renal impairment .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As always, proper safety precautions should be taken when handling this compound.
Propiedades
IUPAC Name |
4-oxo-4-(phenacylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)8-13-11(15)6-7-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAKUOVISGPERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2953998.png)
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)




![N-benzyl-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2954008.png)




![3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954017.png)

![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)